molecular formula C13H12F3NO3 B6355286 methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate CAS No. 114125-59-6

methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate

Cat. No.: B6355286
CAS No.: 114125-59-6
M. Wt: 287.23 g/mol
InChI Key: QIOGKHBTRZZGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate is a complex organic compound that features a trifluoromethyl group, a hydroxy group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the indole derivative and the trifluoromethylated precursor.

    Reaction Conditions: The key step involves the reaction of the indole derivative with a trifluoromethylated reagent under controlled conditions, often using a base to facilitate the reaction.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the trifluoromethyl group or the indole moiety.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the trifluoromethyl group could produce a difluoromethyl derivative.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s indole moiety makes it a candidate for studying biological processes, as indole derivatives are known to exhibit various biological activities.

    Industry: Used in the development of materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Similar structure but lacks the indole moiety.

    Methyl 3,3,3-trifluoro-2-oxopropanoate: Contains a carbonyl group instead of a hydroxy group.

    ®-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid: Similar trifluoromethylated structure but with a different functional group arrangement.

Uniqueness

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate is unique due to the combination of the trifluoromethyl group and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate is a synthetic organic compound characterized by its unique trifluoromethyl and indole moieties. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3NO3C_{13}H_{12}F_3NO_3, with a molecular weight of approximately 273.21 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may facilitate its interaction with biological membranes and increase its bioavailability.

The biological activity of this compound is primarily attributed to its structural components:

  • Indole Moiety : Indoles are known to interact with various neurotransmitter receptors and enzymes, influencing numerous biological processes. The indole structure can modulate receptor activity and has been associated with neuroprotective effects .
  • Trifluoromethyl Group : This functional group enhances the compound's binding affinity to target proteins, potentially increasing its metabolic stability and efficacy as a drug candidate .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Neuropharmacological Effects : Studies suggest that compounds with similar structures have shown promise as general anesthetics and anticonvulsants. For instance, analogues of trifluoromethylated compounds have demonstrated the ability to reduce the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant cardiovascular side effects .
  • Anticancer Potential : The indole derivatives are often explored for their anticancer properties. Research into related compounds has revealed their ability to bind to DNA and modulate transcription factors involved in cancer progression .

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
NeuropharmacologyEnhanced GABA(A) current in hippocampal neurons at low concentrations.
Anesthetic ActivitySignificant reduction in MAC for isoflurane without hemodynamic effects.
Anticancer ActivityPotential to interact with DNA-binding proteins affecting cancer cell proliferation.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, consider the following:

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoateIndole moiety; trifluoromethyl groupLacks additional methyl group on indole
Methyl 3,3,3-trifluoro-2-hydroxypropanoateHydroxy and trifluoromethyl groupsNo indole moiety
Methyl 2-hydroxy-3,3,3-trifluoro-(trifluoromethyl)propionateTrifluoromethyl groupsDifferent positioning of functional groups

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c1-7-10(8-5-3-4-6-9(8)17-7)12(19,11(18)20-2)13(14,15)16/h3-6,17,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOGKHBTRZZGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501169004
Record name Methyl α-hydroxy-2-methyl-α-(trifluoromethyl)-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114125-59-6
Record name Methyl α-hydroxy-2-methyl-α-(trifluoromethyl)-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114125-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-hydroxy-2-methyl-α-(trifluoromethyl)-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.